2-Acrylamido-2-methyl-1-propanesulfonic acid

Description

Properties

IUPAC Name |

2-methyl-2-(prop-2-enoylamino)propane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4S/c1-4-6(9)8-7(2,3)5-13(10,11)12/h4H,1,5H2,2-3H3,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZPRMZZQOIPDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CS(=O)(=O)O)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27119-07-9, Array | |

| Record name | Poly(2-acrylamido-2-methylpropanesulfonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27119-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acrylamido-2-methylpropanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015214898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5027770 | |

| Record name | 2-Acrylamido-2-methyl-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

15214-89-8 | |

| Record name | 2-Acrylamido-2-methylpropanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15214-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Acrylamido-2-methylpropanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015214898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acrylamido-2-methyl-1-propanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5027770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ACRYLAMIDO-2-METHYL-1-PROPANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/490HQE5KI5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

185.5 - 186 °C | |

| Record name | 2-Methyl-2-[(1-oxo-2-propenyl)amino]-1-propanesulfonic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

"physicochemical properties of 2-Acrylamido-2-methyl-1-propanesulfonic acid"

An In-depth Technical Guide to the Physicochemical Properties of 2-Acrylamido-2-methyl-1-propanesulfonic Acid (AMPS)

Executive Summary

This compound (AMPS), a reactive and hydrophilic sulfonic acid acrylic monomer, possesses a unique combination of properties that make it a cornerstone in the development of advanced anionic polymers. Its molecular structure, which includes a strong sulfonic acid group, a sterically hindered amide linkage, and a polymerizable vinyl group, imparts exceptional thermal and hydrolytic stability, high hydrophilicity over a wide pH range, and versatile reactivity. These characteristics are leveraged across a multitude of industries, from water treatment and oilfield exploration to personal care and construction. For researchers and professionals in drug development, AMPS is particularly valuable for creating sophisticated hydrogel networks for controlled release, enhancing the stability of formulations, and improving the performance of biomedical devices. This guide provides a detailed exploration of the core physicochemical properties of AMPS, outlines key experimental protocols for its characterization, and discusses the implications of its behavior for scientific applications.

Introduction: The Versatility of a Sulfonated Monomer

Since its emergence in the 1970s for acrylic fiber manufacturing, this compound (AMPS) has become a critical building block in polymer science.[1] Its formal IUPAC name is 2-methyl-2-(prop-2-enamido)propane-1-sulfonic acid.[2] The monomer's defining feature is the sulfonic acid group, which confers strong anionic properties and exceptional water solubility.[3] Unlike its carboxylated counterparts, the sulfonic acid moiety is fully ionized across a broad pH range, ensuring consistent polyelectrolyte behavior in diverse chemical environments.

The unique molecular architecture of AMPS provides a synergistic combination of stability and functionality. The geminal dimethyl group adjacent to the amide functionality provides steric hindrance, which shields the amide bond from hydrolysis.[1] This structural feature results in AMPS-containing polymers having superior resistance to breakdown in both high-temperature and high-pH conditions compared to standard polyacrylamides.[4] This guide will dissect these properties, providing both the theoretical underpinnings and the practical methodologies for their evaluation.

Molecular Structure and Core Properties

Chemical Structure and Nomenclature

The structure of AMPS is foundational to its properties. It contains a vinyl group for polymerization, an amide linkage, and a pendant sulfonate group.

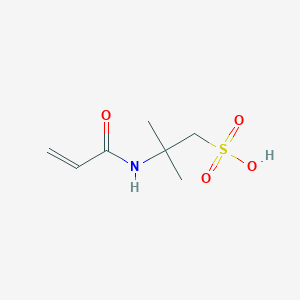

Caption: Chemical structure of this compound (AMPS).

Fundamental Physicochemical Data

The core properties of AMPS are summarized below, providing a quantitative foundation for understanding its behavior.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₄S | [2][3][5] |

| Molecular Weight | 207.25 g/mol | [2][3][5] |

| Appearance | White crystalline solid/powder | [3][5] |

| Melting Point | 195 °C (with decomposition) | [3][5][6] |

| Density | 1.45 g/cm³ | [5][6] |

| pKa | ~1.5 - 2.4 | [5][7] |

| Water Solubility | 1500 g/L (at 20 °C) | [5][6] |

Key Physicochemical Properties in Detail

Acidity and Ionization State

The sulfonic acid group (-SO₃H) is a strong acid, comparable to sulfuric acid. This results in a very low pKa, typically cited between 1.5 and 2.4.[5][7] This is a critical distinction from carboxylic acid-containing monomers like acrylic acid (pKa ≈ 4.5).[7]

Causality and Implication:

-

Expertise & Experience: Because of its low pKa, the sulfonate group is fully deprotonated and negatively charged across a vast pH range (pH > 2). This ensures that polymers incorporating AMPS maintain a consistent anionic character and high hydrophilicity, even in highly acidic environments where carboxylate groups would be protonated and non-ionic. This predictable charge density is crucial for applications requiring stable electrostatic interactions, such as in flocculants, dispersants, and ion-exchange resins.[1]

Solubility Profile

AMPS is characterized by its high polarity and hydrophilicity.[1] It is highly soluble in water and polar organic solvents like dimethylformamide (DMF), but has limited solubility in less polar solvents.[1][5]

Quantitative Solubility Data: A systematic study determined the mole fraction solubility of AMPS in various organic solvents at different temperatures.[8] The data highlights its preferential solubility in more polar solvents.

| Solvent | Mole Fraction (x1) at 298.15 K (approx.) |

| Methanol | ~0.12 |

| Ethanol | ~0.06 |

| n-Propanol | ~0.03 |

| Acetone | ~0.04 |

| Ethyl Acetate | ~0.003 |

| Toluene | ~0.0001 |

| Cyclohexane | ~0.00001 |

| Data adapted from reference[8]. |

Causality and Implication:

-

Expertise & Experience: The high solubility in water and DMF is driven by the strong hydrogen bonding capacity of the sulfonic acid and amide groups. This makes AMPS an ideal monomer for aqueous solution polymerization, a common and environmentally favorable synthesis method.[9][10] Its limited solubility in nonpolar solvents is advantageous during purification, as it can be precipitated from reaction mixtures by the addition of a non-solvent like acetone or diethyl ether.[5][11]

Hydrolytic and Thermal Stability

AMPS-containing polymers exhibit remarkable stability against both hydrolysis and thermal degradation.[1][5]

-

Hydrolytic Stability: The amide bond in AMPS is sterically protected by the adjacent geminal dimethyl groups and the sulfomethyl group.[1] This steric hindrance significantly reduces the rate of hydrolysis, especially at elevated pH where amide hydrolysis is typically accelerated. The homopolymer of AMPS is significantly more resistant to hydrolysis under acidic conditions than polyacrylamide.

-

Thermal Stability: The monomer itself decomposes at its melting point of 195 °C.[5][6] However, when incorporated into a polymer, it enhances the overall thermal stability. Copolymers of AMPS often exhibit higher thermal stability than their non-sulfonated analogs due to strong intramolecular and intermolecular interactions.[12] Studies on AM-AMPS copolymers show that degradation processes, such as deamination and chain scission, occur at temperatures above 250-300 °C.[4]

Causality and Implication:

-

Trustworthiness: This dual stability is a key self-validating feature for its use in harsh environments. In oilfield applications, for example, polymers must withstand high temperatures, high pressures, and high salinity.[4][13] The inherent stability of the AMPS monomer ensures the resulting polymer maintains its viscosity and structural integrity under these demanding downhole conditions.

Polymerization Behavior

AMPS readily undergoes free-radical polymerization, either to form homopolymers or, more commonly, to be incorporated into copolymers with other vinyl monomers like acrylamide and acrylic acid.[13][14]

Key Polymerization Characteristics:

-

Kinetics: The kinetics of AMPS polymerization in aqueous solutions have been studied in detail. The propagation rate coefficient (k_p) and termination rate coefficient (k_t) are influenced by monomer concentration, with both coefficients being higher at lower concentrations due to reduced chain mobility at higher concentrations.[9]

-

Reactivity Ratios: When copolymerized, the reactivity ratios determine the final polymer microstructure. For the copolymerization of AMPS with acrylonitrile, the reactivity ratios were found to be r₁ (AMPS) = 0.5 ± 0.05 and r₂ (Acrylonitrile) = 0.54 ± 0.06, suggesting a tendency towards random incorporation of the monomers.[12]

-

Challenges: Due to charge repulsion from the sulfonate groups, producing very high molecular weight linear homopolymers of AMPS can be challenging. This can be overcome by copolymerization with a neutral comonomer, which reduces charge repulsion and increases the cohesive energy of the resulting polymer.[15]

Caption: Simplified workflow of free-radical polymerization of AMPS monomer.

Experimental Protocols for Characterization

Protocol: Determination of Solubility via Isothermal Saturation

This protocol describes a reliable method for determining the solubility of AMPS in a given solvent, as adapted from established methodologies.[8]

Objective: To measure the equilibrium concentration of AMPS in a solvent at a constant temperature.

Methodology:

-

Preparation: Add an excess amount of solid AMPS powder to a known volume of the selected solvent in a jacketed glass vessel. The vessel should be connected to a precision thermostatic bath.

-

Equilibration: Stir the suspension continuously using a magnetic stirrer at a constant, predefined temperature (e.g., 298.15 K). Allow the system to equilibrate for at least 24 hours to ensure saturation is reached. The continuous stirring ensures a uniform solid-liquid phase.

-

Sampling: After equilibration, stop the stirring and allow the solid phase to settle for at least 2 hours. Carefully extract a sample of the clear, supernatant liquid using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent solid particles from being drawn.

-

Analysis: Accurately weigh the collected sample. Evaporate the solvent under vacuum at a moderate temperature (e.g., 50-60 °C) until a constant weight of the dissolved AMPS is obtained.

-

Calculation: The mole fraction solubility (x₁) is calculated using the masses of the solute (m₁) and the solvent (m₂) and their respective molar masses (M₁ and M₂).

Caption: Workflow for determining AMPS solubility by the isothermal saturation method.

Protocol: Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile of an AMPS-containing polymer.

Methodology:

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 5-10 mg) of the dried polymer sample into a TGA crucible (typically alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously record the sample weight as a function of temperature.

-

Analysis: The resulting TGA curve plots percentage weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The derivative of this curve (DTG) shows the rate of weight loss, with peaks indicating temperatures of maximum decomposition rate for different degradation steps.[4][12]

Relevance and Application in Drug Development

The unique physicochemical properties of AMPS make it an exemplary monomer for creating advanced drug delivery systems.

Role in Hydrogel-Based Drug Delivery

AMPS is frequently used to synthesize hydrogels for medical applications, including wound dressings and controlled drug release matrices.[1][3]

-

High Swelling Capacity: The high concentration of hydrophilic sulfonate groups allows AMPS-based hydrogels to absorb and retain large amounts of water or biological fluids.[1][10] This high swelling capacity is essential for creating a porous network that can encapsulate therapeutic molecules.

-

Stimuli-Responsiveness: The anionic nature of the sulfonate groups makes the hydrogels sensitive to changes in the ionic strength of the surrounding medium. This property can be exploited to trigger the release of a drug in response to specific physiological cues.

-

Biocompatibility: Polymers derived from AMPS are generally considered biocompatible and have been used in applications that involve direct contact with skin and tissue, such as in ECG electrodes and wound dressings.[1]

References

- 1. 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. This compound | C7H13NO4S | CID 65360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. mdpi.com [mdpi.com]

- 5. 2-Acrylamide-2-methylpropanesulfonic acid | 15214-89-8 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | 15214-89-8 | Benchchem [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. web.itu.edu.tr [web.itu.edu.tr]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Assessment of AMPS-Based Copolymers Prepared via Electron-Beam Irradiation for Ionic Conductive Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

"literature review on 2-Acrylamido-2-methyl-1-propanesulfonic acid"

An In-Depth Technical Guide to 2-Acrylamido-2-methyl-1-propanesulfonic Acid (AMPS): Properties, Polymerization, and Advanced Applications

Abstract

This compound (AMPS) is a uniquely versatile sulfonic acid acrylic monomer that has garnered significant attention across numerous scientific and industrial fields since its introduction. Its molecular structure, which combines a polymerizable acrylamido group with a highly hydrophilic and hydrolytically stable sulfonate group, imparts a remarkable set of properties to its corresponding polymers. These characteristics include exceptional thermal stability, tolerance to high salinity, and strong anionic character over a wide pH range. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, polymerization, and application of AMPS. It delves into the causality behind its performance, offers detailed experimental protocols, and explores its utility in diverse areas, from enhanced oil recovery and water treatment to advanced biomedical applications like drug delivery and tissue engineering.

The AMPS Monomer: A Unique Molecular Architecture

This compound, commonly known by its acronym AMPS, is a white crystalline powder with the chemical formula C₇H₁₃NO₄S.[1][2] The strategic combination of functional groups within its structure is the primary driver of its utility.

Chemical Structure and Nomenclature

The IUPAC name for AMPS is 2-Methyl-2-(prop-2-enamido)propane-1-sulfonic acid.[3] Its structure features a polymerizable vinyl group, an amide linkage, and a sulfonic acid group attached to a sterically hindered tertiary carbon.

Caption: Chemical structure of this compound (AMPS).

The key to its performance lies in the synergy of these groups:

-

Sulfonic Acid Group (-SO₃H): This is a strong acid group, meaning it is completely ionized across a wide pH range. This imparts a permanent anionic charge and exceptional hydrophilicity to polymers containing AMPS.[3] This is also the source of its remarkable salt tolerance.

-

Amide Group (-CONH-): Provides polarity and contributes to the monomer's reactivity.

-

Geminal Dimethyl Group: These two methyl groups on the tertiary carbon adjacent to the amide nitrogen provide significant steric hindrance. This structural feature shields the amide bond from hydrolysis, granting AMPS-containing polymers superior hydrolytic and thermal stability compared to simpler acrylic monomers like acrylamide or acrylic acid.[3][4]

Key Physicochemical Properties

The physical and chemical properties of the AMPS monomer are fundamental to its handling, polymerization, and the performance of the resulting polymers.

| Property | Value | Source |

| Appearance | White crystalline powder | [2] |

| Molecular Weight | 207.25 g/mol | [5] |

| CAS Number | 15214-89-8 | [2][3] |

| Melting Point | 184-186 °C | [2] |

| Solubility in Water | 150 g / 100 g solvent | [3] |

| Solubility in DMF | >100 g / 100 g solvent | [3] |

Synthesis and Polymerization of AMPS

Understanding the synthesis of the monomer and its subsequent polymerization is crucial for tailoring polymer properties for specific applications.

Monomer Synthesis: The Ritter Reaction

AMPS is commercially synthesized via the Ritter reaction . This process involves the reaction of acrylonitrile and isobutylene in the presence of concentrated sulfuric acid and water.[3] Recent patents describe processes that can achieve high purity (up to 99.7%) and improved yields.[3]

The causality of this reaction pathway is as follows:

-

Carbocation Formation: Sulfuric acid protonates isobutylene, forming a stable tertiary carbocation.

-

Nitrile Attack: The nitrogen atom of acrylonitrile acts as a nucleophile, attacking the carbocation.

-

Hydrolysis and Rearrangement: Subsequent addition of water and intramolecular rearrangement leads to the final AMPS product.

Free-Radical Polymerization

AMPS readily undergoes free-radical polymerization in aqueous solutions, making it straightforward to produce high molecular weight homopolymers (poly-AMPS or PAMPS) and copolymers.[6] Due to charge repulsion between the sulfonate groups on the propagating chains, achieving very high molecular weight linear polymers can sometimes be challenging with AMPS alone.[7]

Caption: General mechanism of free-radical polymerization.

Protocol 2.2.1: Redox-Initiated Solution Polymerization of AMPS

This protocol describes a typical lab-scale synthesis for an AMPS-based hydrogel, often used in biomedical research.[8][9]

-

Monomer Solution Preparation: Dissolve the desired amount of AMPS monomer (e.g., 50% w/v) and a cross-linker like N,N'-methylene-bis-acrylamide (MBA) (e.g., 1.0 mol% relative to monomer) in deionized water in a reaction vessel.

-

Inert Atmosphere: Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 20-30 minutes to remove dissolved oxygen, which is a potent inhibitor of free-radical polymerization.[10]

-

Initiator Addition: Prepare stock solutions of a redox initiator pair, such as ammonium persulfate (APS) and tetramethylethylenediamine (TEMED). Add the APS solution to the monomer mixture, followed by the TEMED solution to kick-start the polymerization. The redox pair generates radicals at a high rate even at moderate temperatures.

-

Polymerization: Seal the reaction vessel and place it in a thermostated water bath (e.g., 40-60°C) for a predetermined time (e.g., 2-16 hours) to allow the polymerization to proceed to completion.[11][12]

-

Purification: The resulting polymer gel can be removed, cut into pieces, and dialyzed against deionized water for several days to remove unreacted monomers and initiators.

Copolymerization of AMPS

The true versatility of AMPS is realized in its copolymers. By combining AMPS with other vinyl monomers, polymers with precisely tuned properties can be synthesized. Common comonomers include:

-

Acrylamide (AAm): Used to build molecular weight and modify viscosity. Copolymers of AAm and AMPS are extensively used in enhanced oil recovery and water treatment.[13][14]

-

Acrylic Acid (AA): Introduces a pH-responsive carboxylic acid group, creating hydrogels and polymers sensitive to changes in acidity.[7][15]

-

Hydrophobic Monomers: Incorporating monomers like methyl methacrylate (MMA) can create amphiphilic block copolymers with unique self-assembly properties.[6]

The reactivity ratios of AMPS with various comonomers determine the final polymer microstructure (i.e., whether the monomers arrange in a random, alternating, or blocky fashion).

| M1 | M2 | r1 | r2 | Conditions | Source |

| Acrylic Acid | AMPS | 0.74 | 0.19 | Water, pH=7.0 | [3] |

| Acrylonitrile | AMPS | 1.2 | 0.7 | DMF | [3] |

| Acrylamide | AMPS | 0.98 | 0.49 | (Na-AMPS) | [3] |

Properties and Performance of AMPS-Containing Polymers

The incorporation of AMPS units into a polymer backbone imparts a suite of highly desirable properties.

Exceptional Salt Tolerance and Hydrophilicity

This is arguably the most important characteristic of AMPS polymers. The sulfonic acid group is a very strong ionic group that remains ionized even in the presence of high concentrations of divalent cations (Ca²⁺, Mg²⁺, etc.).[3]

-

Causality: In polymers like partially hydrolyzed polyacrylamide (PHPA), the carboxylate groups are susceptible to charge screening by cations in saline water. This causes the polymer coils to collapse, leading to a dramatic loss of solution viscosity. In contrast, the sulfonate groups in AMPS polymers are less affected, allowing the polymer chains to remain extended and maintain high viscosity even in hard brines. This makes them ideal for applications like enhanced oil recovery in harsh reservoir conditions.[3][14] AMPS can also inhibit the precipitation of various mineral salts.[3][4]

High Thermal and Hydrolytic Stability

The sterically hindered structure of AMPS provides excellent protection against both thermal degradation and hydrolytic breakdown.[3][4]

-

Causality: The geminal dimethyl groups shield the adjacent amide bond from attack by water (hydrolysis), even under high-temperature or high-pH conditions. Standard acrylamide-based polymers can hydrolyze to form less effective acrylate groups at high temperatures, but AMPS-containing copolymers resist this degradation.[16][17] The decomposition temperature of PAMPS can be up to 210°C, with its sodium salt form stable up to 329°C.[4]

Key Applications and Field-Proven Insights

The unique properties of AMPS polymers have led to their adoption in a wide array of high-performance applications.[3]

Enhanced Oil Recovery (EOR) and Drilling Fluids

In the hostile environments of oil reservoirs (high temperature, high salinity), AMPS copolymers are used to increase the viscosity of injection water for polymer flooding.[3] This improves the sweep efficiency, pushing more oil out of the rock formation. They also function as fluid loss inhibitors in drilling muds and scale inhibitors.[3][18]

Water Treatment

As highly effective flocculants, AMPS-based polymers help in the purification of industrial wastewater by agglomerating suspended particles.[2] They also act as scale inhibitors in cooling towers and boilers, preventing the buildup of mineral deposits like calcium carbonate.[15]

Biomedical Applications: Hydrogels and Drug Delivery

The high water absorption capacity, biocompatibility, and stability of AMPS-based hydrogels make them excellent candidates for biomedical use.[7][19]

-

Wound Dressings: AMPS hydrogels can absorb large amounts of wound exudate while maintaining a moist environment conducive to healing. They adhere to healthy skin but not the wound bed, allowing for painless removal.[8][9]

-

Drug Delivery: These hydrogels can be loaded with therapeutic agents. The release of the drug can be controlled by the hydrogel's swelling properties and crosslink density.[19][20] Copolymers with pH- or temperature-sensitive monomers can create "smart" hydrogels that release their payload in response to specific physiological triggers.[20]

-

Medical Electrodes: The uniform conductivity and excellent skin adhesion of AMPS hydrogels make them suitable for ECG electrodes and electrosurgical grounding pads.[3]

Caption: Workflow for creating and using an AMPS-based hydrogel for drug delivery.

Personal Care and Cosmetics

In skin care formulations, high molecular weight AMPS homopolymers act as effective rheology modifiers and lubricants.[3] In hair care products like sprays and gels, AMPS copolymers are used as film-forming agents to provide durable hold.[21][22]

Construction and Coatings

In concrete admixtures, AMPS-containing polymers function as high-range water reducers (superplasticizers), improving workability without compromising strength.[3] In coatings and adhesives, they enhance chemical and shear stability and improve adhesion.[3][4]

Characterization of AMPS Polymers

Proper characterization is essential to ensure a synthesized polymer meets the requirements for its intended application.

Protocol 5.1: Molecular Weight Determination by GPC

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), separates polymers based on their hydrodynamic volume in solution to determine molecular weight distribution.[23]

-

System Preparation: Use a GPC system equipped with an appropriate column set (e.g., Waters Ultrahydrogel) and a refractive index (RI) detector.[7]

-

Mobile Phase: The mobile phase must be a good solvent for the polymer and suppress ionic interactions. A common choice for AMPS polymers is an aqueous buffer, such as 0.1 M sodium azide or a buffer containing lithium bromide.[7][24]

-

Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in the mobile phase. Filter the solution through a 0.22 or 0.45 µm filter to remove any particulate matter.

-

Calibration: Calibrate the system using a series of well-defined polymer standards (e.g., pullulan or polyethylene glycol) with known molecular weights.[7]

-

Analysis: Inject the sample onto the column. The elution time is inversely proportional to the molecular weight. The data system uses the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[23]

Protocol 5.2: Compositional Analysis by ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structure and determining the molar composition of copolymers.

-

Sample Preparation: Dissolve a small amount of the dried polymer (5-10 mg) in a suitable deuterated solvent, such as deuterium oxide (D₂O).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 or 500 MHz).

-

Spectral Analysis: Identify the characteristic peaks for each monomer unit in the copolymer. For an AMPS/Acrylamide copolymer, for example, the protons on the AMPS methyl groups will have a distinct chemical shift from the backbone protons.

-

Composition Calculation: Integrate the area under the characteristic peaks corresponding to each monomer. The ratio of these integrated areas, normalized for the number of protons each signal represents, gives the molar ratio of the monomers in the final copolymer.

Safety and Handling

AMPS is a white, crystalline solid that is slightly acidic and has strong water absorption properties.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the monomer. Avoid inhalation of dust. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion and Future Outlook

This compound is a high-performance specialty monomer whose unique molecular design translates directly into polymers with exceptional stability and functionality. The combination of a highly polar, ionically stable sulfonate group with a sterically protected amide linkage provides a powerful platform for developing materials that can withstand harsh chemical and thermal environments. From maximizing resource recovery in oilfields to enabling advanced drug delivery systems, the applications for AMPS-based polymers continue to expand. Future research will likely focus on developing novel copolymers with even more sophisticated responsive behaviors and on utilizing controlled radical polymerization techniques, such as RAFT, to create complex architectures for highly specialized applications.[6]

References

- 1. CN105399648A - Preparation method for 2-acrylamido-2-methylpropanesulfonic acid - Google Patents [patents.google.com]

- 2. greenchemindustries.com [greenchemindustries.com]

- 3. 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia [en.wikipedia.org]

- 4. atamankimya.com [atamankimya.com]

- 5. This compound | C7H13NO4S | CID 65360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of Poly(2-Acrylamido-2-Methylpropane Sulfonic Acid) and its Block Copolymers with Methyl Methacrylate and 2-Hydroxyethyl Methacrylate by Quasiliving Radical Polymerization Catalyzed by a Cyclometalated Ruthenium(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Assessment of AMPS-Based Copolymers Prepared via Electron-Beam Irradiation for Ionic Conductive Hydrogels [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. web.itu.edu.tr [web.itu.edu.tr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. krwater.com [krwater.com]

- 16. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. cup.edu.cn [cup.edu.cn]

- 19. Polymer-Based Hydrogels Applied in Drug Delivery: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. specialchem.com [specialchem.com]

- 22. cosmileeurope.eu [cosmileeurope.eu]

- 23. GPC-NMR Analysis for Polymer Characterisation [intertek.com]

- 24. Preparation and Characterization of Strongly Sulfonated Acid Block and Random Copolymer Membranes for Acetic Acid Esterification with 2-Propanol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermal and Hydrolytic Stability of Poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (poly(AMPS))

Introduction: The Unique Position of Poly(AMPS) in Advanced Applications

Poly(2-acrylamido-2-methyl-1-propanesulfonic acid), commonly known as poly(AMPS), is a synthetic, anionic polyelectrolyte that has garnered significant attention across various scientific and industrial domains, particularly in drug development and biomedical applications. Its distinctive molecular architecture, featuring a pendant sulfonic acid group, imbues it with a unique combination of properties including high hydrophilicity, exceptional salt tolerance, and a pH-independent anionic character.[1] These attributes make poly(AMPS) and its hydrogels highly sought after for applications such as controlled drug delivery systems, superabsorbents, and rheology modifiers.[2][3]

However, the successful implementation of poly(AMPS) in these sophisticated applications is contingent upon a thorough understanding of its stability under various environmental stressors. This technical guide provides a comprehensive exploration of the thermal and hydrolytic stability of poly(AMPS), offering insights into its degradation mechanisms, the factors influencing its stability, and the experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the performance and limitations of this versatile polymer.

I. The Molecular Basis of Poly(AMPS)'s Inherent Stability

The notable stability of poly(AMPS) can be attributed to its unique molecular structure. The presence of a geminal dimethyl group and a sulfomethyl group sterically hinders the amide functionality.[4] This steric hindrance plays a crucial role in protecting the amide bond from hydrolytic attack, rendering the polymer more resistant to degradation in aqueous environments compared to structurally simpler polyamides like polyacrylamide.[4]

II. Thermal Stability of Poly(AMPS): A High-Temperature Performer

Poly(AMPS) exhibits commendable thermal stability, a critical attribute for applications involving heat, such as steam sterilization of medical devices or processes in high-temperature environments.[5] The decomposition temperature of poly(AMPS) can be as high as 210°C, and its sodium salt copolymer can withstand temperatures up to 329°C.[4]

A. Thermal Degradation Mechanisms

The thermal degradation of poly(AMPS) and its copolymers in an inert atmosphere typically proceeds through a multi-stage process. While the exact mechanism can be influenced by the presence of comonomers and other factors, a general pathway can be outlined:

-

Initial Water Loss: The first stage of weight loss, typically occurring below 200°C, is attributed to the evaporation of absorbed water.

-

Desulfonation: The main degradation phase involves the loss of the sulfonic acid group as sulfur dioxide (SO₂). This process is a key indicator of the thermal decomposition of the polymer.

-

Main Chain Scission: Following desulfonation, the polymer backbone begins to degrade, leading to the formation of smaller volatile fragments. This stage is characterized by a significant loss of mass.

In the presence of oxygen, oxidative degradation can occur alongside thermal degradation, often at lower temperatures. This process involves the formation of radical species that can lead to chain scission and the formation of a variety of oxygenated byproducts.[6][7]

B. Factors Influencing Thermal Stability

Several factors can influence the thermal stability of poly(AMPS)-based materials:

-

Copolymer Composition: The incorporation of other monomers can alter the thermal stability. For instance, copolymerization with acrylamide can influence the degradation profile.

-

Crosslinking: In hydrogels, the type and density of the crosslinker can impact thermal stability. Some crosslinkers may be more susceptible to thermal cleavage than others.[8]

-

Atmosphere: The presence of oxygen can significantly lower the degradation temperature due to oxidative processes.

C. Quantitative Assessment of Thermal Stability

Thermogravimetric analysis (TGA) is the primary technique for quantifying the thermal stability of polymers.[9][10] TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

| Parameter | Typical Value for Poly(AMPS) | Significance |

| Onset Decomposition Temperature (Tonset) | > 200°C | Indicates the temperature at which significant degradation begins. |

| Temperature of Maximum Decomposition Rate (Tmax) | Varies with heating rate and atmosphere | Corresponds to the peak of the derivative thermogravimetric (DTG) curve. |

| Char Yield at 600°C | ~15-20% | The amount of non-volatile residue remaining after degradation. |

Note: These values are approximate and can vary depending on the specific molecular weight, copolymer composition, and experimental conditions.

D. Experimental Protocol: Thermogravimetric Analysis (TGA) of Poly(AMPS)

Objective: To determine the thermal stability and degradation profile of a poly(AMPS) sample.

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

High-purity nitrogen or air for purge gas

-

Microbalance

-

Alumina or platinum crucibles

-

Poly(AMPS) sample (dried powder)

Procedure:

-

Sample Preparation: Ensure the poly(AMPS) sample is thoroughly dried to remove any residual solvent or absorbed water. A representative sample of 2-5 mg is typically used.

-

Instrument Setup:

-

Tare the TGA microbalance with an empty crucible.

-

Accurately weigh the dried poly(AMPS) sample into the crucible.

-

Place the crucible in the TGA furnace.

-

Set the purge gas (e.g., nitrogen for inert atmosphere) flow rate (typically 20-50 mL/min).

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30°C).

-

Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a final temperature (e.g., 800°C).

-

-

Data Acquisition: Record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature to obtain the TGA curve.

-

Calculate the derivative of the TGA curve to obtain the DTG curve.

-

Determine the onset decomposition temperature, the temperature of maximum decomposition rate, and the char yield.

-

III. Hydrolytic Stability of Poly(AMPS): Resilience in Aqueous Environments

The hydrolytic stability of poly(AMPS) is a cornerstone of its utility in aqueous applications, particularly in drug delivery where the polymer is exposed to physiological conditions for extended periods. As previously mentioned, the steric hindrance around the amide bond provides significant protection against hydrolysis.[4]

A. Hydrolytic Degradation Mechanisms

Hydrolysis of the amide bond in poly(AMPS) is the primary degradation pathway in aqueous media. This reaction can be catalyzed by both acids and bases, although it is generally slow under neutral conditions. The hydrolysis of the amide group leads to the formation of a carboxylic acid group and the release of 2-amino-2-methyl-1-propanesulfonic acid.

It is important to note that in copolymers of AMPS and acrylamide (AM), the AM units are significantly more susceptible to hydrolysis than the AMPS units.[6][11] The hydrolysis of AM units introduces carboxylate groups into the polymer chain, which can alter the polymer's properties, such as its charge density and swelling behavior.

B. Factors Influencing Hydrolytic Stability

-

pH: The rate of hydrolysis is highly dependent on pH. Both acidic and basic conditions can accelerate the degradation process.[2][11][12]

-

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis.[6]

-

Copolymer Composition: The presence of more labile comonomers, such as acrylamide, will lead to a faster overall degradation of the copolymer.

-

Presence of Salts: High salt concentrations can influence the hydrolytic stability, with some studies suggesting that increased salt concentration can delay the onset of degradation.

C. Quantitative Assessment of Hydrolytic Stability

The hydrolytic stability of poly(AMPS) is typically assessed by monitoring changes in its properties over time in an aqueous solution at a specific pH and temperature.

| Analytical Technique | Parameter Measured | Indication of Degradation |

| Viscometry | Solution Viscosity | A decrease in viscosity suggests chain scission.[5] |

| Gel Permeation Chromatography (GPC) | Molecular Weight Distribution | A decrease in average molecular weight indicates degradation.[4] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Structure | Appearance of new peaks corresponding to hydrolysis products (e.g., carboxylic acid protons).[1][9] |

| Potentiometric Titration | Degree of Hydrolysis | Quantifies the conversion of amide groups to carboxylic acid groups.[4] |

D. Experimental Protocol: Assessing Hydrolytic Stability by Viscometry

Objective: To evaluate the hydrolytic stability of poly(AMPS) in an aqueous solution at a specific pH and temperature by monitoring changes in viscosity over time.

Materials and Equipment:

-

Poly(AMPS) sample

-

Buffer solutions of desired pH (e.g., pH 2, 7, and 10)

-

Constant temperature oven or water bath

-

Viscometer (e.g., Brookfield or capillary viscometer)

-

Sealed glass vials or ampoules

-

Analytical balance

Procedure:

-

Solution Preparation:

-

Prepare stock solutions of poly(AMPS) in the desired buffer solutions at a known concentration (e.g., 1 g/L).

-

Ensure complete dissolution of the polymer.

-

-

Sample Incubation:

-

Aliquot the polymer solutions into sealed glass vials.

-

Place the vials in a constant temperature oven or water bath set to the desired temperature (e.g., 60°C).

-

-

Viscosity Measurement:

-

At predetermined time intervals (e.g., 0, 24, 48, 72, 96 hours), remove a vial from the oven/water bath.

-

Allow the solution to cool to room temperature.

-

Measure the viscosity of the solution using a calibrated viscometer.

-

-

Data Analysis:

-

Plot the viscosity as a function of time for each pH condition.

-

A significant decrease in viscosity over time indicates hydrolytic degradation.

-

The rate of viscosity decrease can be used to compare the stability under different conditions.

-

IV. Comparative Stability: Poly(AMPS) in the Context of Other Polymers

When selecting a polymer for a specific application, it is often useful to compare its stability to that of other common polymers.

| Polymer | Thermal Stability | Hydrolytic Stability | Key Considerations |

| Poly(AMPS) | High | High (especially under neutral conditions) | Steric hindrance of the amide group enhances stability. |

| Poly(acrylamide) | Moderate | Moderate (susceptible to hydrolysis to poly(acrylic acid)) | Lacks the steric protection of poly(AMPS). |

| Poly(acrylic acid) | Moderate | N/A (already hydrolyzed) | Thermal degradation involves decarboxylation and anhydride formation.[7] |

V. Conclusion: A Stable and Reliable Polymer for Demanding Applications

Poly(AMPS) stands out as a polymer with exceptional thermal and hydrolytic stability, making it a reliable choice for a wide range of applications, particularly in the demanding fields of drug delivery and biomedical engineering. Its inherent stability, derived from its unique molecular structure, allows for its use in environments where other polymers might fail. A thorough understanding of its degradation mechanisms and the factors that influence its stability, as outlined in this guide, is paramount for the rational design and successful implementation of poly(AMPS)-based technologies. The experimental protocols provided herein offer a framework for researchers to assess the stability of their own poly(AMPS) materials, ensuring their suitability for the intended application.

VI. References

-

A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. (2023). MDPI. --INVALID-LINK--

-

Thermal stability of polymers based on acrylamide and 2‐acrylamido‐2‐methylpropane sulfonic acid in different temperature and salinity conditions. (n.d.). ResearchGate. --INVALID-LINK--

-

A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. (2023). PMC. --INVALID-LINK--

-

Degradation Mechanism of P(AA/AMPS)and P(AM/AA/AMPS)Aqueous Solutions at High Temperature. (2022). China National Knowledge Infrastructure. --INVALID-LINK--

-

Modern mass spectrometry in the characterization and degradation of biodegradable polymers. (2014). PubMed. --INVALID-LINK--

-

pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. (n.d.). University of Kentucky. --INVALID-LINK--

-

Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer. (2016). PMC. --INVALID-LINK--

-

Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. (2021). MDPI. --INVALID-LINK--

-

Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. (2023). MDPI. --INVALID-LINK--

-

A Comparative Study of Two Synthesis Methods for Poly(Acrylic Acid-Co-Acrylamide) Incorporating a Hyperbranched Star-Shaped Monomer. (2023). MDPI. --INVALID-LINK--

-

Experimental data on water soluble polymers thermal and hydrolytic stability, reactivity ratios of monomers and Frr calculation for thermally stable preformed particle gels therefrom. (2021). PMC. --INVALID-LINK--

-

Investigations into the characterization, degradation, and applications of biodegradable polymers by mass spectrometry. (2023). ResearchGate. --INVALID-LINK--

-

Thermo-hydrolytic stability of swelling capacity of superabsorbing composite hydrogels based on AMPS and acrylamide. (2015). ResearchGate. --INVALID-LINK--

-

Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies. (2019). PubMed. --INVALID-LINK--

-

Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. (2023). NIH. --INVALID-LINK--

-

The Degradation Kinetics of Commercially Available Polylactic Acid (PLA) Materials Under Differing pH Levels. (2023). NHSJS. --INVALID-LINK--

-

Pure Hydrolysis of Polyamides: A Comparative Study. (2023). Aalborg University's Research Portal. --INVALID-LINK--

-

Study of the thermal stability and kinetic parameters of polyamide 56. (2019). International Journal of Applied Research. --INVALID-LINK--

-

Thermal behavior of poly(acrylic acid)–poly(vinyl pyrrolidone) and poly(acrylic acid)–metal–poly(vinyl pyrrolidone) complexes. (2006). ResearchGate. --INVALID-LINK--

-

Thermal Degradation Kinetics of Polyamide 6,6 Cable Ties by Thermogravimetric Analysis. (2018). ResearchGate. --INVALID-LINK--

-

Characterization and thermal degradation of polyimide and polyamide liquid crystalline polymers. (2012). ResearchGate. --INVALID-LINK--

-

Some Methods for Measurements of Polymer Degradation: A Review. (2020). ResearchGate. --INVALID-LINK--

-

Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. (2023). ResearchGate. --INVALID-LINK--

-

Biopolymer Degradation Analysis: Accelerated Life Testing Study to Characterize Polylactic Acid Durability. (2019). MDPI. --INVALID-LINK--

-

Polymers have always played a critical role in the development of novel drug delivery systems by providing the sustained, controlled and targeted release of both hydrophobic and hydrophilic drugs. (n.d.). nanomedicine. --INVALID-LINK--

-

Recent advances in polymeric drug delivery systems. (2020). PMC. --INVALID-LINK--

References

- 1. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures [mdpi.com]

- 2. Comparative Investigation of the Hydrolysis of Charge-Shifting Polymers Derived from an Azlactone-based Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ythx.scu.edu.cn [ythx.scu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Identification and structural characterization of hydrolytic degradation products of alvimopan by LC/QTOF/MS/MS and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. abstracts.biomaterials.org [abstracts.biomaterials.org]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Solubility of 2-Acrylamido-2-methyl-1-propanesulfonic Acid (AMPS) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS), a versatile sulfonic acid acrylic monomer, is pivotal in the development of a wide array of polymers used in applications ranging from water treatment and oilfield exploration to personal care and medical hydrogels.[1][2] Its performance in these applications is intrinsically linked to its solubility characteristics, which dictate polymerization kinetics, polymer properties, and formulation strategies. This in-depth guide provides a comprehensive analysis of the solubility of AMPS in various organic solvents. We will explore the molecular factors governing its solubility, present quantitative data, detail a robust experimental protocol for solubility determination, and discuss the implications for scientific research and drug development.

Introduction: The AMPS Molecule and Its Physicochemical Identity

This compound (CAS RN: 15214-89-8) is a white crystalline powder with a unique molecular architecture that defines its solubility behavior.[1][3] Its structure features three key functional groups:

-

A Sulfonic Acid Group (-SO₃H): This is a very strong acidic group that is highly polar and readily ionizes.[4][5] It is the primary driver of the molecule's hydrophilicity and its affinity for polar solvents.[1]

-

An Amide Group (-CONH-): This group is also polar and capable of participating in hydrogen bonding, both as a donor and an acceptor. However, it is sterically hindered by the adjacent geminal dimethyl group, which enhances the hydrolytic and thermal stability of AMPS-containing polymers.[1]

-

A Vinyl Group (H₂C=CH-): This unsaturated group is the site of polymerization and is relatively nonpolar.

This combination of a highly polar, ionizable sulfonic acid group with a less polar acrylamide backbone gives AMPS its characteristic solubility profile: high solubility in water and polar aprotic solvents, and limited to poor solubility in less polar and nonpolar organic solvents.[1][6]

Quantitative Solubility Data for AMPS

The solubility of AMPS is highly dependent on the nature of the solvent and the temperature. The following table summarizes available quantitative and qualitative data for a range of common organic solvents.

| Solvent | Solvent Class | Solubility (g AMPS / 100 g Solvent) | Reference(s) |

| Water | Polar Protic | 150 | [1][4] |

| Dimethylformamide (DMF) | Polar Aprotic | >100 | [1][4] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 80 | [4] |

| Methanol | Polar Protic | 8.7 | [1][4] |

| Ethanol | Polar Protic | Partially Soluble | [3] |

| Ethylene Glycol | Polar Protic | Soluble | [7] |

| Acetonitrile | Polar Aprotic | Low Solubility | [7] |

| Acetone | Polar Aprotic | Insoluble | [3][8] |

| 1,4-Dioxane | Polar Aprotic | Low Solubility | [7] |

| Toluene | Nonpolar Aromatic | Low Solubility | [7] |

| Cyclohexane | Nonpolar Aliphatic | Low Solubility | [7] |

Note: Data is typically reported at or near standard conditions (20-25°C) unless otherwise specified. A recent study determined the mole fraction solubility of AMPS in 14 different organic solvents from 283.15 to 328.15 K, showing that solubility increases with temperature in all cases.[7]

The Causality of Solubility: Molecular Interactions and Solvent Properties

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[9] This can be understood more deeply by examining the intermolecular forces at play and by using theoretical frameworks like Hansen Solubility Parameters (HSP).

The Role of Intermolecular Forces

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can act as hydrogen bond donors. The primary interaction with AMPS is the strong hydrogen bonding between the solvent's hydroxyl group and the highly polar sulfonic acid group of AMPS. The amide group also participates in hydrogen bonding. This leads to very high solubility in water and moderate solubility in alcohols like methanol.[1][3]

-

Polar Aprotic Solvents (e.g., DMF, NMP, DMSO): These solvents possess large dipole moments but lack O-H or N-H bonds. They cannot donate hydrogen bonds but can accept them. Their high polarity allows them to effectively solvate the charged sulfonate group and engage in strong dipole-dipole interactions. This explains the exceptionally high solubility of AMPS in solvents like DMF and NMP.[1]

-

Nonpolar Solvents (e.g., Toluene, Cyclohexane): These solvents have low dielectric constants and interact primarily through weak van der Waals (dispersion) forces. There is a significant mismatch in polarity between these solvents and the highly polar AMPS molecule. The energy required to break the strong intermolecular bonds (hydrogen bonding and ionic interactions) within the AMPS crystal lattice is not compensated by the weak interactions with the solvent, resulting in very low solubility.[7][10]

A Theoretical Framework: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a more quantitative method for predicting solubility by breaking down the total cohesive energy of a substance into three components:

-

δD: Energy from dispersion forces.

-

δP: Energy from polar forces.

Caption: Molecular interactions governing AMPS solubility.

Experimental Protocol: Isothermal Saturation Method

For researchers needing to determine the solubility of AMPS in a novel solvent system, the isothermal saturation method (also known as the shake-flask method) is a reliable and widely used technique.[14][15] It is considered the gold standard for determining thermodynamic solubility.

Materials and Equipment

-

AMPS monomer (purity >99%)

-

Organic solvent of interest (analytical grade)

-

Small volume glass vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator capable of maintaining a constant temperature (e.g., 25.0 ± 0.1 °C)

-

Analytical balance (± 0.0001 g)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrumentation for concentration measurement (e.g., HPLC-UV, Gravimetric analysis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of AMPS solid to a pre-weighed glass vial. The key is to ensure that undissolved solid remains at equilibrium.[14]

-

Solvent Addition: Add a known volume or mass of the organic solvent to the vial.

-

Equilibration: Securely cap the vial and place it in the thermostatically controlled shaker. Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can vary from 12 to 72 hours, depending on the solvent and solute.[15] A preliminary kinetics study is recommended to determine the optimal equilibration time.

-

Phase Separation: Once equilibrium is achieved, stop the agitation and allow the vials to stand undisturbed in the incubator for several hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Analysis: Accurately weigh or dilute the filtered sample and analyze its concentration using a pre-validated analytical method.

-

Gravimetric Analysis: A known mass of the filtered solution is evaporated to dryness, and the mass of the residual AMPS is measured.

-

HPLC-UV: A suitable aliquot is diluted and injected into an HPLC system with a UV detector. The concentration is determined by comparing the peak area to a calibration curve prepared with known standards.

-

-

Calculation: The solubility is expressed as grams of solute per 100 g of solvent or in other relevant units (e.g., mol/L).

Caption: Workflow for the Isothermal Saturation Method.

Implications for Drug Development and Research

The solubility of the AMPS monomer is a critical parameter for professionals in drug development and polymer science.

-

Polymer Synthesis: The choice of solvent for polymerization is crucial. Solution polymerization in solvents like DMF allows for the synthesis of high molecular weight homopolymers and copolymers.[16] The monomer's solubility dictates the reaction concentration, which can affect reaction rates and the final polymer's molecular weight distribution.

-

Formulation of Hydrogels: AMPS is a key component in medical hydrogels used for applications like wound dressings, ECG electrodes, and iontophoretic drug delivery.[1][17] The high water-absorbing capacity of AMPS-containing polymers is fundamental to these applications. Understanding the monomer's solubility in co-solvents can be important during the hydrogel manufacturing and purification process.

-

Drug Delivery: Copolymers containing AMPS have been investigated for their potential in drug delivery, particularly for creating macromolecules with specific hydrophilic/hydrophobic balances.[18][19] The solubility of the monomer in various organic solvents is essential knowledge for synthesizing these copolymers with controlled monomer distribution, which in turn affects their bioactivity.[18]

Conclusion

The solubility of this compound is a complex interplay of its unique molecular structure and the physicochemical properties of the solvent. Its highly polar sulfonic acid group dictates a strong preference for polar solvents, particularly water and polar aprotic solvents like DMF, where hydrogen bonding and strong dipole-dipole interactions can occur. Conversely, its solubility is limited in nonpolar organic solvents. A thorough understanding of these solubility characteristics, supported by robust experimental data and theoretical frameworks like Hansen Solubility Parameters, is essential for scientists and researchers to effectively utilize AMPS in polymerization, hydrogel formulation, and the design of novel materials for drug development and other advanced applications.

References

- 1. 2-Acrylamido-2-methylpropane sulfonic acid - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. 2-Acrylamide-2-methylpropanesulfonic acid | 15214-89-8 [chemicalbook.com]

- 4. atamankimya.com [atamankimya.com]

- 5. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 6. 2-Acrylamido-2-Methylpropane Sulfonic Acid (AMPS) [irooildrilling.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. vinatiorganics.com [vinatiorganics.com]

- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 10. US5596095A - Formation and utility of sulfonic acid protecting groups - Google Patents [patents.google.com]

- 11. paint.org [paint.org]

- 12. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 13. HSP Basics | Hansen Solubility Parameters [hansen-solubility.com]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. atamankimya.com [atamankimya.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

"AMPS monomer molecular structure and chemical properties".

An In-Depth Technical Guide to 2-Acrylamido-2-methyl-1-propanesulfonic acid (AMPS)

Abstract

This technical guide provides a comprehensive overview of this compound (AMPS), a versatile and highly functional sulfonic acid acrylic monomer. We will delve into its unique molecular architecture, which dictates its valuable chemical and physical properties. The document explores the synthesis, reactivity, and polymerization characteristics of AMPS, with a particular focus on its applications in creating high-performance polymers. For researchers and professionals in drug development, this guide highlights the role of AMPS in designing advanced hydrogels and drug delivery systems, supported by detailed experimental protocols and safety guidelines.

Introduction: The Uniqueness of a Sulfonated Monomer

This compound, commonly known by the acronym AMPS, is a reactive, hydrophilic vinyl monomer that has carved a significant niche in polymer chemistry.[1][2] Its chemical structure is distinguished by the presence of a sulfonic acid group, an amide linkage, and a vinyl group for polymerization.[1][3] This combination of functional groups within a single molecule imparts a unique set of properties to the polymers derived from it.

The most notable characteristics of AMPS-containing polymers are their exceptional thermal and hydrolytic stability, high hydrophilicity, and anionic nature over a wide pH range.[2][4] These attributes stem directly from its molecular structure. The sulfonic acid group is highly ionic and imparts excellent water solubility and anionic character.[2][5] Simultaneously, the geminal dimethyl group and the sulfomethyl group sterically hinder the amide functionality, protecting it from hydrolysis and thermal degradation.[2][6]

Initially patented in the 1970s for acrylic fiber manufacturing, the use of AMPS has expanded into thousands of applications, including water treatment, oil and gas recovery, construction chemicals, coatings, adhesives, and personal care products.[2] For the scientific community, its most compelling applications lie in the biomedical field, where its high water-absorbing capacity and biocompatibility are leveraged in medical hydrogels, wound dressings, and sophisticated drug delivery systems.[1][2][7]

Molecular Structure and Synthesis

The systematic IUPAC name for AMPS is 2-methyl-2-(prop-2-enamido)propane-1-sulfonic acid.[2] Its structure combines an acrylamide backbone with a sterically hindered sulfonic acid moiety.

Caption: Molecular Structure of AMPS Monomer (C₇H₁₃NO₄S).

Synthesis via the Ritter Reaction

AMPS is commercially synthesized through the Ritter reaction.[2][6] This process involves the reaction of acrylonitrile and isobutylene in the presence of concentrated sulfuric acid and water.[2][5] Recent patents describe high-purity (up to 99.7%) and high-yield (up to 89%) processes.[2][5]

Caption: Simplified workflow of AMPS synthesis via the Ritter reaction.

Physicochemical and Chemical Properties

The utility of AMPS is rooted in its distinct physical and chemical characteristics. These properties make it a valuable component for producing robust, high-performance polymers.

Physicochemical Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₃NO₄S | [4][8] |

| Molecular Weight | 207.25 g/mol | [1][7][9] |

| Appearance | White to off-white crystalline solid/powder | [1][4] |

| Melting Point | 195-200 °C (with decomposition) | [1][5][7] |

| Solubility | Highly soluble in water (>1500 g/L at 20°C) and DMF | [2][7][10] |

| Limited solubility in most polar organic solvents | [2][7] | |

| Insoluble in acetone | [8][10] | |

| pKa | ~1.67 (Predicted) | [7] |

| Purity (HPLC) | ≥ 99.0% | [3][8] |

| Acid Number | 265-275 mgKOH/g | [3][8] |

Key Chemical Properties

-

Hydrophilicity and Polarity: The sulfonic acid group is a strong ionic group that ionizes completely in aqueous solutions.[2][5] This imparts a high degree of hydrophilicity and an anionic character to the monomer across a broad pH range.[2][7] Polymers containing AMPS exhibit enhanced water absorption and transport characteristics.[2][7]

-

Thermal and Hydrolytic Stability: The amide functionality is sterically hindered by the adjacent geminal dimethyl group and the sulfomethyl group.[2][6] This structural arrangement provides exceptional stability against both thermal degradation and hydrolysis, a critical feature for applications in harsh environments like oil fields or high-temperature industrial processes.[2][4][7] The decomposition temperature of AMPS homopolymer can be as high as 210°C, and its sodium salt copolymer can be stable up to 329°C.

-

Reactivity and Polymerization: The vinyl group makes AMPS readily polymerizable.[8] It can undergo homopolymerization or copolymerization with a wide array of other monomers (e.g., acrylamide, acrylic acid) using conventional free-radical polymerization techniques.[1][3][11] This allows for the precise tailoring of polymer properties for specific applications.

-

Inhibition of Divalent Cation Precipitation: The strong, fully ionized sulfonic acid group can bind multivalent cations.[2] Incorporating even small amounts of AMPS into a polymer can significantly inhibit the precipitation of mineral salts such as those of calcium, magnesium, and barium.[2] This property is highly valued in water treatment and as a scale inhibitor in industrial settings.[3][7]

Spectroscopic Analysis

Standard spectroscopic methods are used to confirm the identity and purity of the AMPS monomer and to characterize its polymers.

-

¹H NMR Spectroscopy: In D₂O, the proton NMR spectrum of AMPS shows characteristic peaks for its vinyl protons (C=CH₂ and C=CH-) around 5.50-6.00 ppm, the -NH proton around 8.33 ppm, and the methyl (-CH₃) protons at approximately 1.38 ppm.[12]

-

FT-IR Spectroscopy: The FT-IR spectrum of an AMPS-containing polymer will display characteristic absorption peaks. These include stretching vibrations for N-H (amide) around 3236 cm⁻¹, C=O (amide) at ~1700 cm⁻¹ and 1548 cm⁻¹, and the asymmetric and symmetric stretching of the O=S=O group from the sulfonic acid at approximately 1232 cm⁻¹ and 1076 cm⁻¹, respectively.[13]

Applications in Drug Development and Research

While AMPS has broad industrial use, its properties are particularly advantageous in the biomedical and pharmaceutical fields.

-

Medical Hydrogels: The high hydrophilicity and water-absorbing capacity of AMPS make it a key component in superabsorbent polymers (SAPs) and hydrogels.[2][3] When incorporated into a hydrogel network, AMPS enhances swelling capacity, which is crucial for applications like wound dressings, where absorbing exudate is necessary.[2][7]

-

Drug Delivery Systems: AMPS-based hydrogels can be designed as "smart" drug delivery vehicles. The ionic nature of the sulfonic acid group allows for pH-responsive swelling and release of encapsulated therapeutic agents. These hydrogels can offer controlled and sustained release, protecting sensitive drugs like antimicrobial peptides (AMPs) from premature degradation and improving their bioavailability.[1][14][15]

-

Biocompatible Materials: Polymers derived from AMPS have shown good biocompatibility.[1][7] They are used in applications that require direct contact with skin and tissue, such as electrodes for electrocardiographs (ECG), defibrillation pads, and electrosurgical grounding pads, due to their uniform conductivity, low impedance, and appropriate skin adhesion.[2][7]

Experimental Protocol: Free-Radical Polymerization of AMPS

This protocol describes a standard laboratory procedure for the synthesis of poly(this compound), or PAMPS, via solution polymerization. This method is a self-validating system; the resulting polymer's identity can be confirmed using the spectroscopic techniques mentioned previously, and its molecular weight can be determined by gel permeation chromatography (GPC).

Objective: To synthesize PAMPS homopolymer using a free-radical initiator.

Materials:

-

AMPS monomer (≥99% purity)

-

Deionized (DI) water or Dimethylformamide (DMF), degassed

-

Ammonium persulfate (APS) or other suitable radical initiator

-

Methanol or Acetone (for precipitation)

-

Schlenk flask or round-bottom flask with a condenser

-

Nitrogen or Argon gas inlet

-

Magnetic stirrer and hot plate

-

Vacuum oven

Methodology:

-

Monomer Dissolution: In a 250 mL Schlenk flask, dissolve a specific amount of AMPS monomer (e.g., 10.36 g, 50 mmol) in a sufficient volume of degassed DI water or DMF (e.g., 100 mL) to create a homogeneous solution.

-

Inerting the System: Seal the flask and purge the solution with an inert gas (Nitrogen or Argon) for 30-60 minutes while stirring to remove dissolved oxygen, which can inhibit radical polymerization.

-

Initiator Addition: Prepare a fresh solution of the radical initiator (e.g., APS) in degassed DI water. The amount should be a small molar percentage of the monomer (e.g., 0.1-1.0 mol%). Add the initiator solution to the reaction flask via syringe.

-

Polymerization Reaction: Immerse the flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-80°C).[16] Allow the reaction to proceed with continuous stirring under the inert atmosphere for a set time (e.g., 4-24 hours). The solution will become noticeably more viscous as the polymer forms.

-

Polymer Precipitation: After the reaction is complete, cool the flask to room temperature. Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol or acetone, while stirring vigorously. The PAMPS will precipitate as a white solid.

-

Purification: Allow the solid to settle, then decant the supernatant. Wash the polymer precipitate multiple times with the non-solvent to remove any unreacted monomer and initiator fragments.

-

Drying: Collect the purified polymer by filtration and dry it in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

-

Characterization: Confirm the structure of the dried PAMPS using FT-IR and ¹H NMR spectroscopy.

Caption: Experimental workflow for the synthesis of PAMPS homopolymer.

Safety and Handling

AMPS is a chemical that requires careful handling in a laboratory or industrial setting.

-

Hazards: AMPS is harmful if swallowed or inhaled and causes skin irritation and serious eye damage.[17][18] It may also cause respiratory irritation, particularly as a dust.[17][18]

-